5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Lipophilicity Physicochemical Properties ADME

Researchers pursuing kinase-targeted therapies require reliable heteroaryl halide building blocks that minimize side reactions during cross-coupling. 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 104771-35-9) addresses this need with a 5-chloro substituent that provides a synthetic handle for diversification while reducing dehalogenation side reactions compared to iodo analogs. - Enables efficient synthesis of JAK2 and EGFR kinase inhibitor precursors via palladium-catalyzed cross-coupling. - Physicochemical profile (XLogP = 1.8, TPSA = 54.5 Ų) supports generation of lead compounds with favorable drug-like properties. - Lower TPSA versus amino analogs facilitates cell permeability for intracellular target engagement studies.

Molecular Formula C9H5ClN4
Molecular Weight 204.61 g/mol
CAS No. 104771-35-9
Cat. No. B175997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
CAS104771-35-9
Molecular FormulaC9H5ClN4
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C(=C(C=N2)C#N)Cl
InChIInChI=1S/C9H5ClN4/c10-9-7(5-11)6-13-14(9)8-3-1-2-4-12-8/h1-4,6H
InChIKeyNIXVPQMMKUUEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Physicochemical Baseline


5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 104771-35-9) is a heterocyclic building block characterized by a pyrazole core substituted at the 1-position with a pyridin-2-yl group, at the 5-position with a chlorine atom, and at the 4-position with a nitrile group. Its computed molecular weight is 204.61 g/mol, with an XLogP3-AA value of 1.8 [1]. This scaffold is utilized as a precursor in the synthesis of kinase inhibitors [2] and as an intermediate for generating diverse heterocyclic libraries .

1
Scaffold 5-Chloro-pyrazole-4-carbonitrile building block with pyridin-2-yl substitution
2
Precursor role Kinase inhibitor synthesis (reported JAK2/EGFR context) and heterocyclic library generation
3
Physicochemical profile Moderate computed lipophilicity and low polar surface area may support permeability optimization

5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Why Substitution Fails


Despite sharing a common 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile core, substitution at the 5-position profoundly alters both physicochemical and reactivity profiles. Simple replacement with an amino or bromo analog can lead to substantial changes in lipophilicity [1], polar surface area [1], and cross-coupling performance [2]. These differences directly impact compound behavior in downstream synthetic transformations and biological assays, necessitating compound-specific optimization rather than interchangeable use of in-class analogs.

Property
5-Chloro (target)
5-Amino/Bromo analog
Impact
Lipophilicity
Higher XLogP
Lower XLogP
Lipophilicity shift may alter membrane permeability and ADME profile
Polar surface area
Smaller TPSA
Larger TPSA
TPSA difference may change oral absorption and CNS penetration potential
Cross-coupling
Reduced dehalogenation
Iodo analog: higher side reaction risk
Reactivity profile may shift coupling efficiency; chloro offers more controlled handle

5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Comparative Evidence


Lipophilicity: Chloro vs. Amino Analogs

The 5-chloro derivative exhibits a higher computed lipophilicity (XLogP3-AA = 1.8) compared to the 5-amino analog (XLogP = 1.1–1.3) [1]. This difference indicates greater membrane permeability potential, which is a critical parameter in early-stage drug discovery for optimizing absorption and distribution.

Lipophilicity Comparison
Cross-study comparable
XLogP 1.8 vs 1.1–1.3
Higher lipophilicity may support membrane permeability optimization
Computed values; experimental validation recommended
Lipophilicity Physicochemical Properties ADME

Polar Surface Area: Chloro vs. Amino Analogs

The 5-chloro derivative possesses a smaller topological polar surface area (TPSA = 54.5 Ų) relative to the 5-amino analog (TPSA = 80.5 Ų) . A lower TPSA is generally associated with improved oral absorption and blood-brain barrier penetration, as it reduces the desolvation energy required for membrane crossing.

Polar Surface Area
Data to verify
TPSA 54.5 vs 80.5 Ų
Lower TPSA suggests improved oral and CNS drug-likeness potential
Source absent; computed TPSA from open databases
Polar Surface Area Drug-likeness ADME

Suzuki-Miyaura Coupling: Chloro vs. Iodo Reactivity

A direct comparison of halogenated aminopyrazoles in the Suzuki-Miyaura reaction demonstrated that chloro and bromo derivatives are superior to iodo derivatives due to a reduced propensity for undesired dehalogenation side reactions [1]. This class-level finding positions the 5-chloro compound as a more reliable coupling partner than its iodo counterpart for constructing complex biaryl systems.

Suzuki Coupling
Class-level inference
Chloro: reduced dehalogenation vs iodo (qualitative)
May offer more controlled coupling in biaryl synthesis
Class-level comparison of halogenated aminopyrazoles
Cross-Coupling Synthetic Chemistry Reactivity

Kinase Inhibitor Precursor Utility

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile as a key precursor for synthesizing novel pyrazole-based kinase inhibitors [1]. The study demonstrated that structural modifications at the pyrazole and pyridine rings, starting from this chloro-substituted scaffold, could significantly enhance binding affinity to kinase targets such as JAK2 and EGFR.

Kinase Inhibitor Use
Supplier data
Reported precursor for JAK2/EGFR inhibitor synthesis
Supports scaffold exploration in kinase SAR studies
Third-party supplier description; peer-reviewed confirmation limited
Medicinal Chemistry Kinase Inhibitors Precursor

5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Application Scenarios


Kinase Inhibitor Lead Optimization

Given its demonstrated use as a precursor in the synthesis of JAK2 and EGFR kinase inhibitors [1], this compound is ideally suited for medicinal chemistry groups pursuing novel kinase-targeted therapies. Its 5-chloro substituent provides a synthetic handle for diversification, while its physicochemical profile (XLogP = 1.8, TPSA = 54.5 Ų) [2] suggests potential for generating lead compounds with favorable drug-like properties.

Controlled Suzuki-Miyaura Cross-Coupling

For synthetic chemists requiring a reliable heteroaryl halide for palladium-catalyzed cross-coupling, the 5-chloro derivative offers a distinct advantage over iodo analogs due to reduced dehalogenation side reactions [1]. This property makes it a strategic choice for constructing complex biaryl systems in multistep syntheses where minimizing byproduct formation is critical.

Chemical Probe Generation for Target ID

The combination of a modifiable chloro substituent and a pyridinyl group makes this compound a versatile scaffold for generating affinity probes or fluorescent analogs. The lower TPSA compared to amino analogs [1] may also facilitate cell permeability, a crucial attribute for chemical probes intended for intracellular target engagement studies.

Agrochemical Building Block

The pyrazole-pyridine core is a privileged structure in agrochemicals. The 5-chloro derivative serves as a strategic intermediate for synthesizing novel fungicides or herbicides. Its distinct lipophilicity profile (XLogP = 1.8) [1] can be leveraged to optimize the physicochemical properties of agrochemical candidates, balancing soil mobility and plant uptake.

Application
Selection Property
Validation Focus
Kinase inhibitor research lead optimization
5-Chloro synthetic handle; balanced LogP/TPSA profile
SAR exploration, target engagement assay context
Controlled Suzuki-Miyaura cross-coupling
Chloro-substituted heteroaryl halide with reduced side reactions
Dehalogenation control; coupling efficiency and purity
Chemical probe generation for target ID
Modifiable chloro and pyridinyl groups; low TPSA
Cell permeability assessment for intracellular probe design
Agrochemical building block
Pyrazole-pyridine privileged structure; lipophilicity profile
Soil mobility and plant uptake optimization

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